1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone
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Overview
Description
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a phenoxy derivative containing a morpholine sulfonyl group under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly as a ligand for specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets. The piperazine ring and the methoxyphenyl group can interact with receptors or enzymes, modulating their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler analog with similar structural features but lacking the morpholine sulfonyl group.
1-(4-Methoxyphenyl)piperazine: Another analog with the methoxy group in a different position.
Trazodone: A structurally related compound used as an antidepressant, featuring a piperazine ring and similar substituents.
Uniqueness
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and morpholine sulfonyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H31N3O6S |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C24H31N3O6S/c1-19-17-20(34(29,30)27-13-15-32-16-14-27)7-8-22(19)33-18-24(28)26-11-9-25(10-12-26)21-5-3-4-6-23(21)31-2/h3-8,17H,9-16,18H2,1-2H3 |
InChI Key |
FRGJVKVDKGSTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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